molecular formula C13H9NOS B3366635 1-Isothiocyanato-2-phenoxybenzene CAS No. 141184-31-8

1-Isothiocyanato-2-phenoxybenzene

Cat. No.: B3366635
CAS No.: 141184-31-8
M. Wt: 227.28 g/mol
InChI Key: HERQJOQHRKNLIP-UHFFFAOYSA-N
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Description

1-Isothiocyanato-2-phenoxybenzene (CAS 141184-31-8) is an aromatic isothiocyanate derivative of high interest in materials science and green chemistry research. With a molecular formula of C13H9NOS and a molecular weight of 227.28 g/mol, this compound is characterized by the presence of a reactive isothiocyanate (-N=C=S) group . Recent scientific investigations highlight the significant potential of natural-based isothiocyanate derivatives as primary antioxidant additives . This compound is studied for its role in mitigating oxidative degradation in petrochemical products, including plastics, rubbers, resins, and polymers . Its high hydroxyl radical (HO•)-scavenging activity, with rate constants in the order of 10^8–10^9 M⁻¹ s⁻¹, makes it a promising candidate to replace synthetic antioxidants, thereby helping to reduce environmental contaminants . The radical scavenging mechanism is proposed to proceed through three primary pathways: Formal Hydrogen Transfer (FHT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET) . Researchers value this compound for developing more stable, environmentally friendly lubricants and biofuels, aligning with the principles of green chemistry by utilizing structures inspired by natural compounds found in cruciferous vegetables . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is strictly not for animal or personal utilization. Please refer to the Safety Data Sheet (SDS) prior to use. This compound is classified with the signal word 'Danger' and carries hazard statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (May cause respiratory irritation) . Proper personal protective equipment and handling procedures in a well-ventilated environment are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanato-2-phenoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c16-10-14-12-8-4-5-9-13(12)15-11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERQJOQHRKNLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Isothiocyanato 2 Phenoxybenzene

Precursor Synthesis Strategies for 2-Phenoxyaniline (B124666) and Related Intermediates

The primary precursor for 1-isothiocyanato-2-phenoxybenzene is 2-phenoxyaniline. scbt.comuni.lusigmaaldrich.com The synthesis of this intermediate is a critical first step. A common method involves the condensation reaction of o-nitrochlorobenzene and phenol. google.com This reaction can be challenging, and traditional methods often require high temperatures, which can lead to side reactions and purification difficulties. google.com

To address these challenges, alternative approaches have been developed. One such method involves carrying out the condensation in the presence of a catalyst and active nickel in an ethanol (B145695) solvent. google.com This can improve the reaction's efficiency and selectivity. Following the condensation to form the phenyl ether linkage, the nitro group is reduced to a primary amine to yield 2-phenoxyaniline. google.com This reduction is commonly achieved through catalytic hydrogenation using reagents like palladium on carbon. google.com

Conversion of Amines to Isothiocyanates: General Approaches

The transformation of the primary amino group of 2-phenoxyaniline into an isothiocyanate group is a key step. Several general methodologies exist for this conversion, each with its own advantages and limitations.

Use of Thiophosgene (B130339) and Analogues

The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base has long been a standard method for synthesizing isothiocyanates. nih.govresearchgate.netgoogle.com This method is often efficient and applicable to a wide range of amines. researchgate.net However, the high toxicity and volatility of thiophosgene have driven the development of alternative reagents. google.comchemrxiv.org

Less hazardous thiophosgene surrogates, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), have been employed. chemrxiv.orgcbijournal.comrsc.org TCDI reacts with primary amines, typically in a solvent like dichloromethane (B109758), to form the corresponding isothiocyanate. rsc.org Other analogues like di-2-pyridyl thiocarbonate and thiocarbonylditriazole have also been developed to circumvent the toxicity issues associated with thiophosgene. chemrxiv.org

Acetyl Chloride-Mediated Approaches

A milder and more convenient method for isothiocyanate synthesis involves the use of acetyl chloride. nih.govresearchgate.net This approach typically starts with the in situ formation of a dithiocarbamate (B8719985) salt from the primary amine and carbon disulfide in the presence of a base like triethylamine (B128534). nih.gov Acetyl chloride then acts as a dehydrosulfurating agent to facilitate the conversion of the dithiocarbamate salt to the isothiocyanate. nih.gov This method has been shown to be effective for a variety of amines, providing good to excellent yields. nih.govresearchgate.net The use of a readily available and inexpensive reagent like acetyl chloride makes this an attractive alternative to other methods. nih.gov

Other Electrophile-Mediated Transformations

Beyond acetyl chloride, other electrophilic reagents can mediate the conversion of dithiocarbamate salts to isothiocyanates. The general principle involves the reaction of the in situ-formed dithiocarbamate salt with an electrophile to form an intermediate, which then eliminates hydrogen sulfide (B99878) to yield the isothiocyanate. nih.gov

One such electrophile is phenyl chlorothionoformate. organic-chemistry.orgorganic-chemistry.org This reagent can be used in either a one-pot or a two-step process with solid sodium hydroxide (B78521) to produce isothiocyanates. organic-chemistry.org The two-step approach is particularly versatile, accommodating a broad range of amines, including those with electron-deficient groups. organic-chemistry.org Tosyl chloride is another effective electrophile for this transformation, mediating the decomposition of dithiocarbamate salts generated in situ. organic-chemistry.org

Fragmentation Reactions in Isothiocyanate Synthesis

Fragmentation reactions offer a unique pathway to isothiocyanates. One notable example involves the use of polymer-supported 1,4,2-oxathiazoles. chemrxiv.org In this method, the amine is reacted to form the heterocycle, and the isothiocyanate is subsequently released through microwave-assisted fragmentation, which simplifies purification. chemrxiv.org Another approach involves the thermal decomposition of thioureas, formed from the reaction of a primary amine with an isothiocyanate like phenyl isothiocyanate. chemrxiv.org

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound relies on the careful optimization of reaction conditions. Key factors to consider include the choice of solvent, base, temperature, and reaction time.

For the conversion of 2-phenoxyaniline to the corresponding dithiocarbamate salt, a combination of carbon disulfide and a base like triethylamine in a solvent such as tetrahydrofuran (B95107) (THF) is common. nih.gov Subsequent treatment with an electrophile like acetyl chloride or phenyl chlorothionoformate completes the conversion. nih.govorganic-chemistry.org

Optimization studies for similar syntheses have highlighted the effectiveness of specific reagent combinations. For instance, the use of phenyl chlorothionoformate with solid sodium hydroxide in dichloromethane has been identified as an ideal system. organic-chemistry.org Similarly, photocatalyzed methods using visible light have emerged as a mild and efficient way to synthesize isothiocyanates from amines and carbon disulfide, expanding the scope of applicable conditions. researchgate.net

Solvent Effects

The choice of solvent is critical in the synthesis of this compound as it can significantly influence reaction rates, yields, and the formation of byproducts.

For the reaction of 2-phenoxyaniline with carbon disulfide, a two-phase solvent system is often employed. A polar solvent, such as water, is used to dissolve the base (e.g., sodium hydroxide or potassium carbonate) and the initially formed dithiocarbamate salt. An organic solvent, such as dichloromethane or diethyl ether, is used to dissolve the starting amine and the final isothiocyanate product. This biphasic system facilitates the separation of the product from the aqueous phase containing the base and inorganic byproducts.

In the case of using thiophosgene or its derivatives, a non-polar aprotic solvent like dichloromethane or toluene (B28343) is typically preferred. These solvents are inert to the highly reactive thiophosgene and provide a suitable medium for the reaction to proceed smoothly. The selection of the solvent may also depend on the specific thiophosgene equivalent being used.

Solvent SystemReactantsTypical ConditionsRole of Solvent
Dichloromethane/Water2-Phenoxyaniline, CS₂, NaOHRoom TemperatureDissolves organic reactants and facilitates phase separation.
Toluene2-Phenoxyaniline, Thiophosgene0 °C to Room TemperatureInert medium for the reaction.
Pyridine2-Phenoxyaniline, CS₂Room TemperatureActs as both solvent and base.

Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent parameters that must be carefully controlled to optimize the synthesis of this compound.

The initial formation of the dithiocarbamate salt from 2-phenoxyaniline and carbon disulfide is typically carried out at room temperature. The reaction is generally exothermic, and cooling may be necessary to maintain a stable temperature. The reaction time for this step can range from 2 to 6 hours, depending on the specific base and solvent system used.

The subsequent decomposition of the dithiocarbamate salt is often the rate-determining step and may require elevated temperatures. For instance, if a desulfurizing agent like a chloroformate is used, the reaction might be heated to reflux to ensure complete conversion. The reaction time for this step can vary from 1 to 12 hours.

When using thiophosgene, the reaction is usually initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. The reaction is typically complete within a few hours.

Reactant SystemTemperatureReaction TimeKey Considerations
2-Phenoxyaniline, CS₂, BaseRoom Temperature (initial), Reflux (decomposition)2-6 h (initial), 1-12 h (decomposition)Monitoring the disappearance of the intermediate is crucial.
2-Phenoxyaniline, Thiophosgene0 °C to Room Temperature1-4 hStrict temperature control is necessary due to the high reactivity and toxicity of thiophosgene.

Catalyst and Reagent Stoichiometry

The stoichiometry of the reactants and the use of catalysts are pivotal for achieving high yields and minimizing the formation of unwanted byproducts.

In the carbon disulfide method, an excess of carbon disulfide is generally used to ensure complete conversion of the amine. The amount of base is typically stoichiometric or in slight excess relative to the amine.

When employing desulfurizing agents to decompose the dithiocarbamate salt, their stoichiometry must be carefully controlled. For example, when using a chloroformate, a stoichiometric amount is typically used.

In some variations of the carbon disulfide method, a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases, thereby increasing the reaction rate.

ReagentStoichiometric Ratio (relative to amine)Role
Carbon Disulfide1.1 - 1.5 equivalentsThiocarbonyl source
Base (e.g., NaOH)1.0 - 1.2 equivalentsDeprotonation of the amine
Desulfurizing Agent1.0 equivalentPromotes elimination to form the isothiocyanate
Phase-Transfer Catalyst0.01 - 0.05 equivalentsEnhances reaction rate in biphasic systems

Purification Techniques for this compound

The crude product obtained from the synthesis of this compound typically contains unreacted starting materials, byproducts such as thioureas, and residual reagents. Therefore, effective purification is essential to obtain the compound in high purity.

Chromatographic Methods

Column chromatography is a widely used and effective method for the purification of this compound. rsc.org

Stationary Phase: Silica (B1680970) gel is the most common stationary phase used for the purification of this compound. The polarity of the silica gel allows for the separation of the relatively nonpolar isothiocyanate from more polar impurities.

Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used as the eluent. Common solvent systems include hexane/ethyl acetate (B1210297) or cyclohexane/dichloromethane. The optimal ratio of the solvents is determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. A gradual increase in the polarity of the eluent (gradient elution) can be employed to effectively separate all components.

Stationary PhaseTypical Eluent SystemElution Order
Silica GelHexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v)This compound elutes before more polar impurities like thioureas.
Alumina (neutral)Dichloromethane/HexaneMay be used for compounds sensitive to the acidic nature of silica gel.

Recrystallization and Distillation Approaches

Recrystallization is another effective technique for purifying solid organic compounds like this compound, provided a suitable solvent is found. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For this compound, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.

Distillation is generally not the preferred method for purifying this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. However, vacuum distillation could be a viable option for removing highly volatile impurities or for the purification of small quantities if the compound is thermally stable under reduced pressure.

Green Chemistry Considerations in Isothiocyanate Synthesis

Traditional methods for isothiocyanate synthesis often involve the use of toxic reagents like thiophosgene and hazardous solvents. Modern synthetic chemistry places a strong emphasis on the development of more environmentally benign "green" methodologies.

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Safer Reagents: Replacing highly toxic thiophosgene with less hazardous alternatives is a primary goal. Reagents like thiocarbonyldiimidazole or the in-situ generation of thiocarbonylating agents are considered greener options.

Use of Greener Solvents: The replacement of chlorinated solvents like dichloromethane with more environmentally friendly alternatives such as ethyl acetate, ethanol, or even water is a significant improvement. Water-based syntheses, where applicable, are particularly advantageous.

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric quantities reduces waste and improves atom economy.

Energy Efficiency: Developing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption.

Recent research has focused on developing one-pot syntheses of isothiocyanates from amines and carbon disulfide in aqueous media, which aligns well with the principles of green chemistry.

Green Chemistry ApproachTraditional MethodGreener AlternativeBenefit
Reagent ChoiceThiophosgeneCarbon Disulfide, ThiocarbonyldiimidazoleReduced toxicity and hazard.
Solvent ChoiceDichloromethane, TolueneWater, Ethanol, Ethyl AcetateReduced environmental impact and health risks.
ProcessMulti-step with isolationOne-pot synthesisReduced waste, time, and energy.

Chemical Reactivity and Derivatization of 1 Isothiocyanato 2 Phenoxybenzene

Reactivity of the Isothiocyanate Group

The isothiocyanate group is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Attack on the Isothiocyanate Carbon

The carbon atom of the isothiocyanate group in 1-isothiocyanato-2-phenoxybenzene is the primary site for nucleophilic attack. A wide range of nucleophiles, including amines, alcohols, and thiols, can react at this position. The general mechanism involves the addition of the nucleophile to the electrophilic carbon, followed by protonation of the nitrogen atom.

The reactivity of the isothiocyanate can be influenced by the electronic properties of the substituent. In the case of this compound, the phenoxy group is generally considered to be electron-withdrawing through its inductive effect, which can enhance the electrophilicity of the isothiocyanate carbon.

Cycloaddition Reactions of the Isothiocyanate Moiety

Isothiocyanates can participate in cycloaddition reactions, acting as a two-atom component. libretexts.org These reactions are valuable for the synthesis of heterocyclic compounds. For instance, [2+2] cycloadditions with electron-rich alkenes or ketenes can lead to the formation of four-membered rings. libretexts.org While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity pattern of isothiocyanates suggests its potential to undergo such transformations. libretexts.orgresearchgate.net The feasibility and outcome of these reactions would depend on the nature of the reacting partner and the reaction conditions.

Another important class of reactions is the [3+2] dipolar cycloaddition, where the isothiocyanate can react with 1,3-dipoles to form five-membered heterocyclic rings.

Hydrolysis and Related Decomposition Pathways

Under aqueous conditions, particularly in the presence of acid or base, this compound can undergo hydrolysis. The initial step involves the nucleophilic attack of water on the isothiocyanate carbon, leading to the formation of a thiocarbamic acid intermediate. This intermediate is generally unstable and can decompose through several pathways.

One common pathway involves the elimination of hydrogen sulfide (B99878) to yield the corresponding primary amine, 2-phenoxyaniline (B124666). Alternatively, the thiocarbamic acid can lose water to form a transient isocyanate, which is then rapidly hydrolyzed to the amine. The specific conditions of the hydrolysis will dictate the predominant decomposition route.

Transformations Leading to Novel Chemical Entities

The reactivity of this compound allows for its use as a building block in the synthesis of more complex molecules with potential applications in various fields of chemistry.

Formation of Thioureas

One of the most common and well-established reactions of isothiocyanates is their reaction with primary or secondary amines to form thiourea (B124793) derivatives. organic-chemistry.orgbeilstein-journals.org The reaction of this compound with an amine proceeds through the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, resulting in the formation of a stable N,N'-disubstituted thiourea. organic-chemistry.orgnih.gov

This reaction is typically high-yielding and can be carried out under mild conditions. beilstein-journals.org The versatility of this reaction allows for the synthesis of a wide array of thiourea derivatives by varying the amine component.

Table 1: Examples of Thiourea Synthesis from Isothiocyanates

IsothiocyanateAmineProduct
Phenyl isothiocyanateAmmonia (B1221849)Phenylthiourea
Allyl isothiocyanateBenzylamine1-Allyl-3-benzylthiourea
This compoundAniline1-(2-Phenoxyphenyl)-3-phenylthiourea

This table presents illustrative examples of thiourea synthesis. The reaction with this compound is based on the general reactivity of isothiocyanates.

Synthesis of Guanidines from Thiourea Intermediates

Thioureas derived from this compound can serve as precursors for the synthesis of guanidines. organic-chemistry.org The conversion of a thiourea to a guanidine (B92328) typically involves a two-step process. First, the sulfur atom of the thiourea is activated, often by methylation with a reagent like methyl iodide, to form a more reactive S-methylisothiourea intermediate. researchgate.net

This intermediate is then treated with an amine. The amine displaces the methylthio group, which acts as a good leaving group, to form the guanidine product. This method allows for the synthesis of unsymmetrically substituted guanidines. organic-chemistry.org Recent advancements have also explored photocatalytic methods for the direct conversion of thioureas to guanidines. organic-chemistry.org

Table 2: General Scheme for Guanidine Synthesis from Thiourea

Starting ThioureaReagent 1IntermediateReagent 2Final Product
N,N'-Disubstituted ThioureaMethyl IodideS-Methylisothiouronium saltAmineN,N',N''-Trisubstituted Guanidine

This table outlines a general synthetic route. The specific application to derivatives of this compound would follow this established chemical pathway.

Reactions with Thioacids to Form Amides

The isothiocyanate functional group (-N=C=S) serves as a key reactive center in this compound, enabling its derivatization into various other compounds. One notable transformation is its reaction with thioacids (R-COSH) to form amides. This process, known as amide ligation, is a convenient method for creating an amide bond. nih.gov

The reaction proceeds through a mechanism where the thiocarboxylate anion, generated from the thioacid, acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group. This initial addition forms an unstable intermediate adduct. nih.gov This adduct then undergoes a rearrangement, which is followed by the elimination of carbon disulfide (CS₂), to yield the final stable amide product. nih.gov

Studies comparing the reactivity of isothiocyanates and their oxygen analogs, isocyanates, in this type of reaction have shown them to behave in a broadly analogous manner. nih.gov Good to excellent yields for amide formation are often achieved at room temperature, highlighting the efficiency of this transformation. nih.gov The reaction is compatible with various functional groups, making it a valuable tool in synthetic chemistry. nih.gov

Electrophilic Aromatic Substitution on the Phenoxybenzene Moiety

The this compound molecule contains two distinct aromatic rings: one substituted with the isothiocyanate group and the other part of the phenoxy ether linkage. The susceptibility of these rings to electrophilic aromatic substitution (EAS) is governed by the electronic properties of these substituents.

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene (B151609) ring is highly dependent on the nature of the substituent already present. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. youtube.comlibretexts.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They typically direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive towards electrophiles compared to benzene. Most deactivating groups direct incoming electrophiles to the meta position. libretexts.orglibretexts.org

In this compound, we have two key substituents to consider:

The Phenoxy Group (-O-Ph): The oxygen atom of the ether linkage has lone pairs of electrons that can be delocalized into the attached benzene ring through resonance. This makes the phenoxy group an activating group and an ortho-, para-director . youtube.com

The Isothiocyanate Group (-N=C=S): This group is electron-withdrawing due to the electronegativity of nitrogen and sulfur and its ability to participate in resonance that pulls electron density out of the ring. researchgate.net Consequently, the isothiocyanate group is a deactivating group and a meta-director . youtube.com

Given these directing effects, electrophilic substitution is expected to occur preferentially on the more activated benzene ring, which is the one belonging to the phenoxy moiety. The phenoxy group will direct the incoming electrophile to the positions ortho and para to itself. The other ring, being deactivated by the isothiocyanate group, is less susceptible to electrophilic attack. If a reaction were to occur on that ring, it would be directed to the meta position relative to the isothiocyanate group. youtube.comrsc.org

Ring/SubstituentActivating/DeactivatingDirecting EffectPredicted Reactivity
Phenoxy Ring Activatingortho, paraHigher
Isothiocyanate Ring DeactivatingmetaLower

The isothiocyanate group significantly influences the reactivity of the benzene ring to which it is attached. As an electron-withdrawing group, it reduces the electron density of the aromatic π-system. researchgate.net This deactivation makes the ring less attractive to incoming electrophiles, thereby slowing down the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org

While the isothiocyanate group deactivates the ring towards electrophilic attack, it can increase the electrophilicity of the isothiocyanate carbon itself, making it more susceptible to nucleophilic attack, as seen in the reaction with thioacids. researchgate.net The presence of other electron-withdrawing groups on the phenyl ring of a phenyl isothiocyanate can further enhance this effect. researchgate.net Conversely, electron-donating groups would decrease the electrophilicity of the isothiocyanate carbon. researchgate.net

Radical Reactions Involving the Phenoxybenzene Framework

The phenoxybenzene structure can participate in radical reactions, although the initiation mechanism may differ from that of simple phenols. Phenoxy radicals are typically formed by the removal of a hydrogen atom from a phenolic hydroxyl group. frontiersin.orgnih.gov While this compound lacks this hydroxyl group, radical processes can still be initiated on the aromatic rings.

Radical reactions on aromatic systems can be initiated by high-energy processes or by radical initiators that can abstract a hydrogen atom from a C-H bond on the ring. The stability of the resulting aryl radical is a key factor in such reactions. The presence of substituents can influence the position of radical attack.

In the context of the phenoxybenzene framework, radical coupling reactions are a known phenomenon, particularly when a phenolic function is present, as these radicals can be delocalized over the benzene ring. frontiersin.org Although direct formation of a phenoxy radical from the ether linkage is not typical, the aromatic rings themselves represent potential sites for radical reactions. For instance, strong oxidizing agents or radical initiators could potentially lead to the formation of radical species, which could then undergo further reactions like dimerization or substitution, depending on the reaction conditions and the presence of other reagents. libretexts.org The study of phenoxyl radicals has shown they can react with thiols, leading to the formation of thiyl radicals and superoxide (B77818) radicals, which can induce oxidative damage. nih.gov

Development and Characterization of 1 Isothiocyanato 2 Phenoxybenzene Analogues

Design Principles for Structural Modification

The rational design of new analogues hinges on a predictive understanding of how altering specific parts of the parent molecule will affect its chemical behavior. This involves considering the electronic and steric effects of different functional groups.

Modifications to the phenoxy group can significantly alter the electronic properties of the entire molecule. The phenoxy group itself is considered an activating group in electrophilic aromatic substitution, meaning it donates electron density to the aromatic ring to which it is attached. Introducing additional substituents to the phenoxy ring can either enhance or reduce this effect. For instance, adding an electron-donating group (EDG) like a methoxy (B1213986) (-OCH₃) or alkyl group to the phenoxy ring would increase its electron-donating nature. Conversely, adding an electron-withdrawing group (EWG) such as a nitro (-NO₂) or a halogen would decrease its electron-donating capacity. These changes influence the reactivity and electronic environment of the adjacent benzene (B151609) ring bearing the isothiocyanate group.

The influence of a substituent on the reactivity of a benzene ring is a combination of two primary factors: the inductive effect and the resonance effect. libretexts.orgmsu.edu

Inductive Effect: This is the withdrawal or donation of electrons through a sigma (σ) bond. Most substituents, like nitrogen, oxygen, and halogens, are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which deactivates the ring. msu.edu

Substituents not only affect the rate of reaction but also direct the position of any new incoming groups to the ortho, meta, or para positions. libretexts.org Activating groups are typically ortho, para-directing, while most deactivating groups are meta-directing (halogens are an exception, being deactivating but ortho, para-directing). libretexts.org

Table 1: Effects of Common Substituents on Benzene Rings This table is interactive. You can sort and filter the data.

SubstituentExampleEffect on ReactivityDirecting EffectDominant Effect
Hydroxyl-OHStrongly ActivatingOrtho, ParaResonance Donation
Alkoxy-ORStrongly ActivatingOrtho, ParaResonance Donation
Alkyl-RActivatingOrtho, ParaInductive Donation
Halogen-F, -Cl, -Br, -IDeactivatingOrtho, ParaInductive Withdrawal
Nitro-NO₂Strongly DeactivatingMetaResonance Withdrawal
Carbonyl-CHO, -CORDeactivatingMetaResonance Withdrawal

Introducing or modifying a linker between the two aromatic rings of 1-isothiocyanato-2-phenoxybenzene would fundamentally alter the molecule's structure and properties. Variations could include inserting flexible alkyl chains or more rigid structures. The nature of the linker would impact the spatial relationship and electronic communication between the two rings. A flexible linker might allow the rings to adopt a wide range of conformations, while a rigid linker would lock them into a more defined orientation. The electronic properties of the linker are also crucial; an insulating alkyl chain would disrupt conjugation between the rings, whereas a conjugated linker would facilitate electronic interactions. The highly electron-withdrawing nature of the isothiocyanate group itself can influence the reactivity and stability of adjacent functional groups, a key consideration in linker design. nih.gov

Synthesis of Substituted Aryl and Biaryl Isothiocyanate Analogues

The synthesis of aryl isothiocyanates is a well-established field, with numerous methods available. rsc.org The most common approach involves the conversion of primary amines. rsc.orgchemrxiv.org For biaryl analogues, the synthesis is typically a two-stage process: formation of the biaryl core, often via palladium-mediated coupling reactions, followed by the introduction of the isothiocyanate group. nih.govnih.gov

Common synthetic routes to isothiocyanates from primary amines include:

Reaction with Carbon Disulfide (CS₂): Primary amines react with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent to yield the isothiocyanate. nih.gov

Use of Thiophosgene (B130339) or Equivalents: While historically common, the high toxicity of thiophosgene has led to the development of safer alternatives like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). rsc.orgrsc.org The amine is treated with TCDI to form an intermediate that decomposes to the isothiocyanate. rsc.org

Catalytic Methods: More recent advancements include copper-catalyzed reactions that can generate isothiocyanates from primary amines and elemental sulfur, avoiding the need for toxic reagents. rsc.org

Stereochemical Considerations in Isothiocyanate Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, can be a critical factor in the properties of isothiocyanate derivatives. youtube.comyoutube.com Chirality can be introduced into analogues of this compound in several ways:

Chiral Substituents: Attaching a substituent that contains a stereocenter to either of the benzene rings will make the entire molecule chiral.

Atropisomerism: If bulky substituents are placed at the positions ortho to the bond linking the two aromatic rings (or the ether linkage), rotation around that bond can be restricted. If the molecule is also asymmetric, this can lead to the existence of stable, non-superimposable mirror images called atropisomers.

Furthermore, the isothiocyanate group itself can influence the stereochemical outcome of reactions. It is a potent electron-withdrawing group and can exert significant steric and electronic effects, directing reactions to proceed with high stereoselectivity. nih.gov For example, in glycosylation reactions, an isothiocyanate at the N-5 position of a sialyl donor can lead to exquisite α-selectivity, showcasing its role as a powerful stereodirecting group. nih.gov The synthesis of chiral isothiocyanates from amino acids has been achieved without racemization using methods like the tandem Staudinger/aza-Wittig reaction, highlighting the importance of choosing a synthetic route that preserves stereochemical integrity. nih.gov

Advanced Spectroscopic Characterization of Analogues

The structural confirmation of newly synthesized this compound analogues relies on a suite of advanced spectroscopic techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. rsc.org Chemical shifts and coupling constants are used to confirm the placement of substituents on the aromatic rings.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the determination of the elemental formula of the compound. rsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze complex mixtures and confirm the presence of target molecules. nih.gov

Infrared (IR) Spectroscopy: The isothiocyanate group (-N=C=S) has a characteristic and strong absorption band in the IR spectrum, typically in the range of 2000-2200 cm⁻¹, making IR spectroscopy a valuable tool for confirming its presence.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic systems absorb UV light, and the specific absorption maxima can provide information about the extent of conjugation within the molecule. A method for quantifying isothiocyanates involves reaction with 1,2-benzenedithiol (B97157) to produce 1,3-benzodithiole-2-thione, which has a strong UV absorbance at 365 nm. nih.gov

Table 2: Example Spectroscopic Data for an Isothiocyanate Analogue This table is interactive. You can sort and filter the data.

TechniqueCompoundObserved DataReference
¹H NMR (300 MHz, CDCl₃)1-(benzyloxy)-4-isothiocyanatobenzeneδ 7.44 – 7.15 (m, 5H), 7.12 – 7.00 (m, 2H), 6.90 – 6.77 (m, 2H), 4.97 (s, 2H) rsc.org
¹³C NMR (75 MHz, CDCl₃)1-(benzyloxy)-4-isothiocyanatobenzeneδ 157.7, 136.3, 134.1, 128.7, 128.2, 127.5, 127.0, 123.9, 115.8, 70.3 rsc.org
HRMS (ESI)N-((1-(2,6-dimethylphenoxy)propan-2-yl)carbamothioyl)pyrrolidineCalculated for C₁₆H₁₉N₂O₂S [M+H]⁺: 303.1162, Found: 303.1161 rsc.org
UV-Vis SpectroscopyProduct of R-NCS + 1,2-benzenedithiolλ_max = 365 nm nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectra of this compound analogues, the aromatic protons typically appear in the range of δ 6.5-8.0 ppm. The specific chemical shifts and coupling constants are influenced by the substitution pattern on the two phenyl rings. For instance, in related trisubstituted benzene derivatives, ortho-coupled protons typically show coupling constants (³J) in the range of 8.4–9.0 Hz, while meta-coupled protons exhibit smaller coupling constants (⁴J) of 1.7–3.0 Hz. rsc.org The protons on the phenoxy group and the isothiocyanate-bearing ring will exhibit distinct signals, and their connectivity can be confirmed using 2D NMR techniques like COSY.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The isothiocyanate carbon (-N=C=S) is particularly characteristic, typically resonating in the downfield region of the spectrum, often between δ 125-140 ppm. For example, in various substituted phenyl isothiocyanates, the chemical shift of the -NCS carbon has been reported in this range. rsc.org The carbons of the two aromatic rings will appear in the aromatic region (δ 110-160 ppm). The chemical shifts of the quaternary carbons, including the one bearing the isothiocyanate group and the one involved in the ether linkage, can be identified through techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two or three bonds. nist.gov

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for a Phenyl Isothiocyanate Analogue

The following table provides representative NMR data for a related compound, 4-methylphenyl isothiocyanate, which illustrates the typical chemical shifts observed for such structures.

Compound NameSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-methylphenyl isothiocyanateCDCl₃7.15 (d, 2H), 7.08 (d, 2H), 2.35 (s, 3H)137.5, 134.2, 130.2, 128.0, 125.5, 21.3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound analogues, the most prominent and diagnostic absorption band is that of the isothiocyanate group.

The asymmetric stretching vibration of the -N=C=S group gives rise to a strong and sharp absorption band in the region of 2000–2200 cm⁻¹. This band is a clear indicator of the presence of the isothiocyanate functionality. unibo.it Other characteristic bands include those for the C-O-C ether linkage, which typically appears as a strong band in the range of 1270-1200 cm⁻¹ (asymmetric stretching) and 1075-1020 cm⁻¹ (symmetric stretching). The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The specific substitution patterns on the aromatic rings can lead to variations in the fingerprint region (below 1500 cm⁻¹). For the precursor, 1-nitro-2-phenoxybenzene, characteristic strong bands for the nitro group are observed around 1525 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for a Phenyl Isothiocyanate Analogue

This table shows the main IR absorption bands for phenyl isothiocyanate, a representative compound.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
-N=C=SAsymmetric stretch2000-2200 (strong, sharp)
Aromatic C=CStretch1600-1450 (variable)
Aromatic C-HStretch>3000 (variable)

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₉NOS), the expected monoisotopic mass is approximately 227.04 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

In electrospray ionization (ESI) mass spectrometry, common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are often observed. The fragmentation pattern in MS/MS experiments can provide valuable structural information. For instance, cleavage of the ether bond or loss of the isothiocyanate group would result in characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

The following data is based on predicted values for the parent compound.

AdductPredicted m/z
[M+H]⁺228.04776
[M+Na]⁺250.02970
[M-H]⁻226.03320
[M+NH₄]⁺245.07430
[M+K]⁺266.00364

Computational Chemistry and Molecular Modeling of 1 Isothiocyanato 2 Phenoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in characterizing the intrinsic properties of 1-isothiocyanato-2-phenoxybenzene, offering a lens into its electronic nature and conformational flexibility.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For this compound, methods like Density Functional Theory (DFT) are employed to calculate its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations also provide information on the electron density distribution, electrostatic potential, and dipole moment, which are vital for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethod/Basis Set
HOMO Energy-6.8 eVB3LYP/6-31G(d)
LUMO Energy-1.2 eVB3LYP/6-31G(d)
HOMO-LUMO Gap5.6 eVB3LYP/6-31G(d)
Dipole Moment3.5 DB3LYP/6-31G(d)
Electron Affinity1.1 eVB3LYP/6-31G(d)
Ionization Potential6.7 eVB3LYP/6-31G(d)

This table presents hypothetical data for illustrative purposes.

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the rotation around the ether linkage and the isothiocyanate group. Conformational analysis aims to identify the most stable structures (local and global minima on the potential energy surface) and the energy barriers between them. By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be mapped. This landscape reveals the energetically favorable conformations and the transition states connecting them, providing insights into the molecule's flexibility and the shapes it is likely to adopt in different environments.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Global Minimum60°0.0
Local Minimum 1-60°0.2
Local Minimum 2180°1.5
Transition State 12.5
Transition State 2120°2.1

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic view of this compound, capturing its movements and interactions over time. This approach is crucial for understanding its behavior in a biological context.

To explore the potential biological activity of this compound, MD simulations are used to model its interaction with protein targets. researchgate.netsemanticscholar.org Based on the known reactivity of the isothiocyanate group, a potential target could be a protein with a reactive cysteine residue in a binding pocket. The simulation would start by docking the ligand into the active site of the protein. The subsequent MD simulation then reveals the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or the ligand upon binding. Analysis of the simulation trajectory can provide estimates of the binding free energy, offering a quantitative measure of the binding affinity.

Table 3: Simulated Interaction Parameters of this compound with a Hypothetical Protein Target

ParameterValue
Binding Free Energy (MM/PBSA)-7.5 kcal/mol
Key Interacting ResiduesCys34, Phe87, Trp112
Average Number of Hydrogen Bonds1.2
van der Waals Interaction Energy-9.8 kcal/mol
Electrostatic Interaction Energy-2.1 kcal/mol

This table presents hypothetical data for illustrative purposes.

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with the molecule placed in a box of explicit solvent molecules (e.g., water, ethanol) to study these effects. These simulations can reveal how the solvent affects the conformational preferences of the molecule and the dynamics of the isothiocyanate group. The solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent, can be calculated to understand its solubility. The radial distribution functions of solvent molecules around specific atoms of the solute can provide a detailed picture of the solvation shell structure.

Table 4: Calculated Solvation Properties of this compound in Different Solvents

SolventSolvation Free Energy (kcal/mol)Average Solvent Accessible Surface Area (Ų)
Water-3.2250
Ethanol (B145695)-4.5280
Chloroform-5.1300

This table presents hypothetical data for illustrative purposes.

In Silico Approaches for Activity Prediction

In silico tools provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are crucial for its potential as a therapeutic agent. nih.govri.semdpi.com These predictions are based on the molecule's structure and are used to identify potential liabilities early in the drug discovery process.

Table 5: Predicted ADME Properties of this compound

ADME PropertyPredicted ValueMethod/Software
Absorption
Caco-2 Permeability (logPapp)1.5 x 10⁻⁶ cm/sQikProp
Human Intestinal Absorption (%)> 90%SwissADME
P-glycoprotein SubstrateNoSwissADME
Distribution
Plasma Protein Binding (%)95%QikProp
Blood-Brain Barrier Permeability (logBB)-0.5QikProp
Volume of Distribution (L/kg)2.1QikProp
Metabolism
CYP2D6 InhibitorYesSwissADME
CYP3A4 InhibitorYesSwissADME
Excretion
Total Clearance (ml/min/kg)5QikProp
Renal Excretion (%)< 10%Predicted

This table presents hypothetical data for illustrative purposes.

Virtual Screening and Lead Optimization Studies for Related Isothiocyanates

Virtual screening is a computational technique that has revolutionized the early stages of drug discovery by enabling the rapid screening of vast libraries of chemical compounds to identify potential drug candidates. nih.govepa.gov This method is particularly valuable for lead discovery and optimization. nih.govepa.gov In the context of isothiocyanates, virtual screening has been instrumental in identifying compounds with therapeutic potential.

For instance, computational docking studies have been performed on various isothiocyanates, such as benzyl (B1604629) isothiocyanate, phenethyl isothiocyanate, and DL-sulforaphane, to assess their potential as inhibitors of proteasomal cysteine deubiquitinases like UCHL5 and USP14, which are relevant in cancer. nih.gov The results of these in silico analyses suggested that these isothiocyanates could effectively interact with the catalytic triads of these enzymes. nih.gov Such findings are crucial for lead optimization, where the goal is to refine the chemical structure of a promising compound to enhance its efficacy and selectivity. wuxibiology.com The insights gained from virtual screening can guide medicinal chemists in designing more potent and specific inhibitors. nih.gov

The process of lead optimization often involves analyzing structure-activity relationships to understand how subtle changes in a molecule's structure can significantly impact its biological activity. scielo.org.conih.gov High-throughput screening and efficient ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling are also critical in the early stages to filter out unsuitable candidates and identify promising lead compounds. als-journal.com

Table 1: Virtual Screening and Lead Optimization of Related Isothiocyanates

Isothiocyanate Compound Target Protein Computational Method Key Finding
Benzyl isothiocyanate UCHL5, USP14 Molecular Docking Potential inhibitor of proteasomal cysteine deubiquitinases. nih.gov
Phenethyl isothiocyanate UCHL5, USP14 Molecular Docking Showed potential as an inhibitor of UCHL5 and USP14. nih.gov
DL-sulforaphane UCHL5, USP14 Molecular Docking Identified as a potential inhibitor of the target enzymes. nih.gov

Reaction Mechanism Studies Using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reaction mechanisms. chemrxiv.orgresearchgate.net These methods allow researchers to map out reaction pathways, identify transition states, and calculate activation energies, providing a comprehensive understanding of how a reaction proceeds. chemrxiv.orgresearchgate.net

For isothiocyanates, computational studies have been crucial in understanding their reactions with nucleophiles, which is fundamental to their biological activity. chemrxiv.org The reactions of elemental sulfur and polysulfides with nucleophiles like cyanide and phosphines have been investigated using DFT calculations. chemrxiv.orgresearchgate.net These studies have provided a detailed picture of the reaction mechanisms, which are often difficult to probe experimentally due to the instability of intermediates. chemrxiv.orgresearchgate.net

The insights from these computational investigations are not only of academic interest but also have practical implications. For example, understanding the reaction mechanisms can aid in the design of new synthetic routes to novel compounds and can help in predicting the biological activity of new isothiocyanate derivatives.

Table 2: Computational Studies of Isothiocyanate Reaction Mechanisms

Reaction Type Computational Method Key Insight
Reaction with Nucleophiles Density Functional Theory (DFT) Elucidation of reaction pathways and transition states. chemrxiv.orgresearchgate.net
Decomposition of Polysulfides Density Functional Theory (DFT) Identification of the most likely decomposition pathways. chemrxiv.orgresearchgate.net

Conclusion

1-Isothiocyanato-2-phenoxybenzene is an aryl isothiocyanate with established synthetic methodology and preliminary evidence of biological activity. Its unique substitution pattern offers opportunities for further exploration in both synthetic and medicinal chemistry. The existing research provides a foundation for more in-depth studies into its reactivity, its utility as a synthetic building block, and a comprehensive evaluation of its pharmacological potential. Future research in these areas will be crucial to fully understand the contribution of this compound to the field of isothiocyanate chemistry.

1 Isothiocyanato 2 Phenoxybenzene As a Chemical Building Block and Intermediate

Utility in the Synthesis of Complex Organic Molecules

The isothiocyanate group (-N=C=S) is a highly reactive functional group that readily participates in addition reactions with a variety of nucleophiles. This reactivity makes 1-isothiocyanato-2-phenoxybenzene a useful precursor for the synthesis of a range of more complex organic structures. One of the most common transformations of isothiocyanates is their reaction with primary amines to form substituted thiourea (B124793) derivatives. This reaction is a cornerstone of its utility as a building block, providing a straightforward method to link the 2-phenoxyphenyl moiety to other molecular fragments.

Furthermore, isothiocyanates are known to be valuable precursors for the synthesis of various heterocyclic compounds. For instance, they can react with acylhydrazides in the presence of an oxidizing agent and a base to form 2-imino-1,3,4-oxadiazolines. While specific examples detailing the use of this compound in the synthesis of highly complex, multi-ring natural products are not extensively documented, the inherent reactivity of its isothiocyanate group suggests its potential as a starting material for the construction of diverse molecular scaffolds. The general reactivity of isothiocyanates indicates that this compound can be employed in cycloaddition reactions and reactions with various dinucleophiles to construct a variety of five- and six-membered heterocyclic rings.

Role in the Synthesis of Related Industrial Chemicals (e.g., insecticides)

A significant application of phenoxy-substituted isothiocyanates lies in the agrochemical industry, particularly in the synthesis of insecticides. While direct evidence of this compound's use is not prominent, the synthesis of the commercial insecticide and acaricide Diafenthiuron provides a compelling example of the utility of a structurally related compound, 2-isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene.

In the synthesis of Diafenthiuron, 2,6-diisopropyl-4-phenoxyaniline is first converted to the corresponding isothiocyanate, N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate. organic-chemistry.org This intermediate is then reacted with tert-butylamine (B42293) to yield the final product, a substituted thiourea. organic-chemistry.orgjustia.com This synthetic route highlights the industrial importance of the isothiocyanate functional group on a phenoxy-substituted benzene (B151609) ring for the creation of commercially valuable agrochemicals. The synthesis of another insecticide, Fenothiocarb, which is a carbamothioate, further underscores the importance of sulfur-containing functional groups in this class of industrial chemicals.

The table below outlines the key reactants and the final product in the synthesis of Diafenthiuron.

Reactant 1Reactant 2Product
N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanatetert-ButylamineDiafenthiuron

Applications in Medicinal Chemistry Synthesis (as an intermediate for active compounds, not for direct therapeutic use)

The isothiocyanate moiety is a well-established pharmacophore and a versatile intermediate in medicinal chemistry, known for its presence in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.org While this compound itself is not used directly as a therapeutic agent, it serves as a valuable intermediate for the synthesis of potentially bioactive molecules. scbt.com

The primary route through which this compound can be utilized in medicinal chemistry is through its conversion to thiourea derivatives. Thioureas are known to exhibit a broad spectrum of pharmacological activities. For example, the reaction of an isothiocyanate with an appropriate amine can lead to the formation of thiourea-containing compounds that have been investigated for their potential as anticancer agents. In one study, novel acyl thiourea derivatives containing a pyrazole (B372694) ring were synthesized and showed significant toxicity against various cancer cell lines. nih.gov This demonstrates the principle that a phenoxy-substituted thiourea, which could be synthesized from this compound, may possess interesting biological properties worthy of investigation.

The general scheme for the synthesis of a 2-phenoxyphenyl-substituted thiourea is shown below:

R-NH2 + S=C=N-C6H4-O-C6H5 &rarr; R-NH-C(=S)-NH-C6H4-O-C6H5

This reaction allows for the introduction of a wide variety of "R" groups, enabling the creation of a library of compounds for biological screening.

Diversification through the Isothiocyanate Functional Group

The isothiocyanate group of this compound is the key to its synthetic versatility, allowing for a multitude of chemical transformations that can lead to a diverse range of products. rsc.org The electrophilic carbon atom of the isothiocyanate is susceptible to attack by a wide array of nucleophiles, making it a powerful tool for molecular construction.

Common reactions that facilitate this diversification include:

Formation of Thioureas: As previously mentioned, the reaction with primary and secondary amines is a robust method for creating substituted thioureas. organic-chemistry.org This is arguably the most common and straightforward way to diversify the core structure.

Synthesis of Heterocycles: Isothiocyanates are valuable precursors for various heterocyclic systems. For example, reaction with hydrazines can lead to thiosemicarbazides, which can be further cyclized. Reaction with compounds containing adjacent nucleophilic groups can also lead to the formation of five- or six-membered rings.

Formation of Carbamates and Thiocarbamates: While less common, under certain conditions, the isothiocyanate group can react with alcohols and thiols to form carbamates and dithiocarbamates, respectively.

The table below summarizes some of the key functional group transformations possible with the isothiocyanate group.

Reactant TypeResulting Functional Group
AmineThiourea
HydrazineThiosemicarbazide
Acylhydrazide2-imino-1,3,4-oxadiazoline
AlcoholThiocarbamate
ThiolDithiocarbamate (B8719985)

Advanced Analytical Methodologies for 1 Isothiocyanato 2 Phenoxybenzene Research

Chromatographic Separation Techniques (e.g., HPLC, GC-MS, LC-MS)

The separation and identification of 1-Isothiocyanato-2-phenoxybenzene are primarily achieved through liquid and gas chromatography, often coupled with mass spectrometry for definitive structural confirmation. mdpi.com The choice between these techniques often depends on the sample matrix, the concentration of the analyte, and the research objective.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of isothiocyanates, particularly for non-volatile or thermally unstable compounds. mdpi.com For this compound, a reversed-phase HPLC (RP-HPLC) setup is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the column. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) content, is effective for separating the compound from complex mixtures. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, as the aromatic rings in the molecule allow for UV absorbance. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds. mdpi.com Given that some isothiocyanates can undergo thermal degradation, the GC conditions must be carefully optimized. mdpi.commdpi.com A low initial oven temperature and a splitless injection mode are often preferred to prevent the conversion of the analyte into other compounds. mdpi.com The use of a capillary column, such as one with a 5% phenyl polysiloxane stationary phase, allows for high-resolution separation. scispace.com The mass spectrometer provides powerful detection, offering both quantification and structural information based on the fragmentation pattern of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is arguably the most powerful technique for analyzing isothiocyanates in complex biological or environmental samples. mdpi.com LC-MS methods, particularly those using tandem mass spectrometry (MS/MS), offer very low detection limits. nih.gov For this compound, atmospheric-pressure chemical ionization (APCI) may be a more suitable ionization source than electrospray ionization (ESI), as has been found for other similar isothiocyanates. nih.gov

TechniqueTypical Stationary PhaseTypical Mobile Phase/Carrier GasCommon DetectorApplicability to this compound
HPLCReversed-Phase C18 (5 µm)Gradient of Water and Acetonitrile/MethanolUV/DADSuitable for quantification, especially after derivatization for enhanced UV absorbance.
GC-MSCapillary Column (e.g., ZB-5)HeliumMass Spectrometer (MS)Applicable if the compound is thermally stable; provides structural confirmation. mdpi.comscispace.com
LC-MS/MSReversed-Phase C18 (e.g., 50 x 2.1 mm)Isocratic or gradient of Water and Acetonitrile/MethanolTandem Mass Spectrometer (MS/MS)High sensitivity and specificity for complex matrices; considered the gold standard. mdpi.comnih.gov

Quantitative Analysis in Complex Research Matrices

Quantifying this compound in complex matrices, such as biological fluids or plant extracts, presents a significant challenge due to potential interferences and the compound's reactivity. nih.gov The analytical procedure typically involves three key stages: sample preparation/extraction, chromatographic separation, and detection.

Effective extraction is crucial for isolating the target analyte and removing interfering substances. nih.gov For a relatively nonpolar compound like this compound, liquid-liquid extraction using an organic solvent like dichloromethane (B109758) or solid-phase extraction (SPE) would be appropriate methods. mdpi.commdpi.com

Once extracted, the compound is analyzed using a validated chromatographic method, often LC-MS/MS for its superior sensitivity and selectivity. nih.gov A stable isotope-labeled internal standard is ideally used to correct for matrix effects and variations in extraction recovery and instrument response. The method is typically validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, LC-MS/MS methods for other isothiocyanates have achieved linearity over a range of 5.00 to 250 ng/mL in plasma samples. nih.gov

Illustrative Validation Parameters for a Hypothetical LC-MS/MS Method
ParameterTypical Finding for Isothiocyanate AnalysisReference
Linearity (r²)> 0.99 nih.gov
Limit of Detection (LOD)0.9–2.6 μM mdpi.comnih.gov
Limit of Quantification (LOQ)~5 ng/mL nih.gov
Intra-day Precision (RSD)≤10% nih.gov
Inter-day Precision (RSD)≤16% nih.gov
Recovery70–120% nih.gov

Derivatization for Enhanced Detection

The isothiocyanate functional group (-N=C=S) is highly reactive and can readily form adducts with nucleophiles. This reactivity can be exploited in a pre-column derivatization step to enhance analytical detection. mdpi.com Derivatization is particularly useful for several reasons: it can improve chromatographic properties, increase the stability of the analyte, and introduce a chromophore or an easily ionizable moiety to boost detector response. nih.govresearchgate.net

A common and highly effective strategy is the reaction of isothiocyanates with thiol-containing reagents. mdpi.com For example, reacting this compound with N-acetyl-L-cysteine (NAC) would yield a stable thiourea (B124793) derivative. mdpi.comnih.gov This derivative is more polar and ionizes more efficiently in ESI-MS, leading to significantly lower detection limits. nih.gov

Another approach is the reaction with ammonia (B1221849) to form a thiourea derivative. This method provides a UV-absorbing chromophore, making HPLC-UV detection more sensitive. nih.gov The derivatization reaction is highly selective and can also be used to capture reactive adducts of the isothiocyanate from a biological matrix. nih.govresearchgate.net This allows for the determination of total isothiocyanate content after converting various forms back to a single, easily detectable derivative. mdpi.com

Common Derivatization Reactions for Isothiocyanates
ReagentProductAdvantageReference
N-acetyl-L-cysteine (NAC)Thiourea derivative (dithiocarbamate)Enhances ionization for LC-MS analysis; stable product. mdpi.comnih.gov
1,2-benzenedithiol (B97157)Cyclocondensation productHighly selective reaction. mdpi.com
AmmoniaThiourea derivativeIntroduces a UV-absorbing chromophore; stable product. nih.govresearchgate.net
Mercaptoacetic acidThiourea derivativeIncreases polarity for RP-HPLC. mdpi.com

Future Directions in Research on 1 Isothiocyanato 2 Phenoxybenzene

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing 1-Isothiocyanato-2-phenoxybenzene and its analogs is a key area of future research. While traditional methods for creating isothiocyanates exist, such as the reaction of primary amines with thiophosgene (B130339) or the decomposition of dithiocarbamate (B8719985) salts, these often involve harsh reagents or multiple steps. nih.govrsc.org

A promising avenue is the development of one-pot synthesis processes that are both efficient and environmentally friendly. nih.govbeilstein-journals.org One such method involves the in situ generation of a dithiocarbamate salt from an amine, followed by desulfurization to yield the isothiocyanate. nih.govbeilstein-journals.org This approach has been shown to be suitable for a wide range of starting materials. nih.govbeilstein-journals.org Another innovative strategy is a replacement reaction using phenyl isothiocyanate and a corresponding amine, which offers the advantages of low toxicity and minimal by-products. researchgate.net Mechanochemical methods, which use mechanical force to drive chemical reactions, are also being explored as a novel synthetic route. digitellinc.com

Future research will likely focus on optimizing these novel pathways to improve yields, reduce reaction times, and expand the scope of accessible analogues. The goal is to create a more sustainable and cost-effective production process for this class of compounds.

Deeper Mechanistic Elucidation at the Molecular Level

A fundamental understanding of how this compound interacts with biological systems at the molecular level is crucial for its development as a therapeutic agent. Isothiocyanates are known to target various cellular processes, including apoptosis, cell cycle regulation, and antioxidant responses. nih.gov The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic targets, such as the sulfhydryl groups of cysteine residues in proteins. mdpi.com

Future investigations will employ advanced analytical techniques to identify the specific protein targets of this compound. Computational docking studies can predict potential binding sites on proteins, which can then be validated through biochemical assays. nih.gov For instance, studies on other isothiocyanates have used such methods to identify their interaction with enzymes like deubiquitinases. nih.gov By understanding the precise molecular interactions, researchers can gain insights into the compound's mechanism of action and potential therapeutic effects.

Identification of Undiscovered Biological Targets (in vitro/molecular)

Expanding the known biological targets of this compound is a critical step in uncovering its full therapeutic potential. While isothiocyanates are generally recognized for their chemopreventive properties, their effects on other biological pathways remain an active area of investigation. nih.govresearchgate.net

In vitro screening against a wide range of molecular targets, such as enzymes and receptors, will be a key strategy. This can be accomplished using high-throughput screening methods to test the compound against large libraries of biological targets. Additionally, computational approaches can predict potential targets based on the compound's structure and physicochemical properties. mathewsopenaccess.com The identification of new targets could open up possibilities for the use of this compound in treating a broader spectrum of diseases.

Development of Advanced Analogues with Tuned Selectivity and Potency (in vitro)

Building on the knowledge gained from mechanistic and target identification studies, the next logical step is the rational design and synthesis of advanced analogues of this compound. The goal is to create new molecules with improved selectivity for specific biological targets and enhanced potency.

This involves making systematic modifications to the core structure of this compound and evaluating the effects of these changes on its biological activity. Structure-activity relationship (SAR) studies will be instrumental in guiding this process. researchgate.net By understanding which parts of the molecule are essential for its activity, researchers can make targeted changes to optimize its properties. For example, modifications could be made to the phenoxy ring or the linker connecting it to the isothiocyanate group to enhance binding to a particular protein. The ultimate aim is to develop analogues with a more favorable therapeutic profile.

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

In the context of this compound research, AI and ML can be applied in several ways:

Predicting Biological Activity: ML models can be trained to predict the biological activity of novel analogues based on their chemical structure, accelerating the identification of promising candidates. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of highly potent and selective analogues of this compound. youtube.com

SAR Prediction: AI can help to elucidate complex structure-activity relationships that may not be apparent from traditional analysis, providing valuable insights for lead optimization. nih.gov

Drug Release Kinetics: Machine learning algorithms have already been used to predict the drug release kinetics of isocyanate-derived materials, demonstrating the potential of these techniques in formulation development. nih.gov

By leveraging the power of AI and ML, researchers can significantly streamline the design and optimization process, reducing the time and cost associated with bringing new therapeutic agents to the clinic. readcube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Isothiocyanato-2-phenoxybenzene in laboratory settings?

  • Methodology : Synthesis typically involves nucleophilic substitution of 2-phenoxybenzene derivatives with thiocyanate reagents. For example, reacting 2-phenoxybenzyl bromide with ammonium thiocyanate under reflux in a polar aprotic solvent (e.g., acetonitrile) followed by purification via column chromatography. Structural analogs like phenyl isothiocyanates (e.g., phenethyl isothiocyanate) often employ similar protocols .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via NMR and IR spectroscopy to detect the isothiocyanate (-NCS) functional group (IR peak ~2050–2150 cm⁻¹) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm aromatic proton environments and isothiocyanate carbon signals.
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and isotopic patterns.
  • Elemental Analysis : Validate empirical formula compliance.
    • Purity Assessment : Employ HPLC with UV detection or GC-MS for quantification of impurities. Cross-reference with canonical SMILES and InChI data for structural validation .

Q. What safety protocols are essential when handling this compound?

  • Critical Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if aerosolization is possible .
  • Engineering Controls : Operate in a fume hood with local exhaust ventilation to minimize inhalation risks .
  • Emergency Preparedness : Ensure access to safety showers and eye-wash stations. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?

  • Approach :

Systematic Review : Compare experimental conditions (e.g., solvent polarity, temperature, catalysts) from conflicting studies. Subtle variations in these parameters can drastically alter reactivity .

Controlled Replication : Reproduce experiments under standardized conditions to isolate variables.

Computational Validation : Use DFT calculations to model reaction pathways and identify thermodynamic/kinetic drivers of discrepancies .

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

  • Methodology :

  • Molecular Modeling : Utilize software like Gaussian or ORCA to calculate electrophilicity indices and frontier molecular orbitals (HOMO/LUMO) for predicting nucleophilic/electrophilic sites.
  • Solvent Effects : Apply COSMO-RS simulations to assess solvation effects on reaction kinetics.
    • Case Study : Analogous studies on phenyl isothiocyanates demonstrate that electron-withdrawing substituents (e.g., nitro groups) enhance electrophilicity at the -NCS moiety, guiding synthetic modifications .

Q. What experimental strategies are suitable for investigating the biological activity of this compound derivatives?

  • Framework :

In Vitro Assays : Screen derivatives for antimicrobial activity using broth microdilution (e.g., MIC against E. coli or S. aureus) .

Mechanistic Studies : Use fluorescence-based assays to evaluate interactions with biological targets (e.g., enzyme inhibition kinetics).

Structure-Activity Relationships (SAR) : Systematically modify substituents on the phenoxy ring and correlate changes with bioactivity data.

  • Ethical Compliance : Adhere to institutional biosafety protocols and validate cytotoxicity in mammalian cell lines (e.g., HEK293) before in vivo testing .

Methodological Notes

  • Data Interpretation : Cross-validate spectroscopic and computational data with literature benchmarks to avoid misassignment (e.g., distinguishing isothiocyanate peaks from nitrile signals in IR) .
  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses and mitigate bias in biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.